3-Cyclopropylpyridine-2-sulfonyl chloride
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Overview
Description
3-Cyclopropylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C8H8ClNO2S and a molecular weight of 217.67 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a pyridine ring, which is further substituted with a sulfonyl chloride group at the 2-position . It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for preparing 3-Cyclopropylpyridine-2-sulfonyl chloride involves the use of a microchannel reactor. This method starts with 3-aminopyridine, which undergoes diazotization using 1,5-naphthalenedisulfonic acid and isoamyl nitrite . The resulting diazonium salt is then reacted with thionyl chloride to produce the desired sulfonyl chloride compound . This method is advantageous due to its mild reaction conditions, good safety profile, and high yield .
Industrial Production Methods
The industrial production of pyridine-3-sulfonyl chloride, a related compound, can be adapted for the production of this compound. This process involves the use of a microchannel reactor, which allows for continuous operation and efficient mixing of reactants . The method is scalable and suitable for large-scale production, making it ideal for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylpyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Thionyl Chloride: Used in the preparation of the compound from diazonium salts.
Nucleophiles: Such as amines and alcohols, used in substitution reactions to form sulfonamide or sulfonate esters.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction of this compound with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
3-Cyclopropylpyridine-2-sulfonyl chloride has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Cyclopropylpyridine-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles . This reactivity is utilized in the synthesis of sulfonamide and sulfonate ester derivatives, which can have biological activity . The molecular targets and pathways involved depend on the specific derivatives formed and their applications .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl Chloride: A related compound with similar reactivity and applications.
Cyclopropylpyridine Derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
3-Cyclopropylpyridine-2-sulfonyl chloride is unique due to the presence of both a cyclopropyl group and a sulfonyl chloride group on the pyridine ring .
Properties
Molecular Formula |
C8H8ClNO2S |
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Molecular Weight |
217.67 g/mol |
IUPAC Name |
3-cyclopropylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO2S/c9-13(11,12)8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2 |
InChI Key |
FMFKBCXJYHHIMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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